molecular formula C36H81O4PSn3 B082750 5,5,9,9-Tetrabutyl-7-[(tributylstannyl)oxy]-6,8-dioxa-7-phospha-5,9-distannatridecane 7-oxide CAS No. 13435-05-7

5,5,9,9-Tetrabutyl-7-[(tributylstannyl)oxy]-6,8-dioxa-7-phospha-5,9-distannatridecane 7-oxide

Cat. No.: B082750
CAS No.: 13435-05-7
M. Wt: 965.1 g/mol
InChI Key: RZEWQIHMSVDERH-UHFFFAOYSA-K
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Description

The compound 5,5,9,9-Tetrabutyl-7-[(tributylstannyl)oxy]-6,8-dioxa-7-phospha-5,9-distannatridecane 7-oxide is a highly complex organotin-phosphorus hybrid molecule. Its structure features a central phosphorus atom bonded to two tin (Sn) centers, oxygen bridges, and multiple tributyl groups. This compound belongs to a class of organometallic systems where tin and phosphorus heteroatoms are strategically incorporated into a macrocyclic framework. Such architectures are of interest in catalysis, material science, and coordination chemistry due to their unique electronic and steric properties.

Key structural attributes include:

  • Tin centers: The tetrabutyl groups on Sn atoms enhance solubility in organic solvents while influencing reactivity.
  • Phosphorus-oxygen coordination: The phosphorus atom is stabilized by oxide and tributylstannyloxy groups, creating a strained yet stable heteroatomic environment.
  • Macrocyclic framework: The 13-membered ring system (tridecane backbone) with alternating oxygen and tin atoms enables selective guest binding or catalytic activity.

Synthesis typically involves stepwise Sn-O-P bond formation under inert conditions, followed by purification via column chromatography. Characterization relies on advanced techniques like multinuclear NMR (¹H, ¹³C, ¹¹⁹Sn, ³¹P), X-ray crystallography, and elemental analysis.

Properties

IUPAC Name

tris(tributylstannyl) phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/9C4H9.H3O4P.3Sn/c9*1-3-4-2;1-5(2,3)4;;;/h9*1,3-4H2,2H3;(H3,1,2,3,4);;;/q;;;;;;;;;;3*+1/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZEWQIHMSVDERH-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)OP(=O)(O[Sn](CCCC)(CCCC)CCCC)O[Sn](CCCC)(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H81O4PSn3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50158666
Record name 5,5,9,9-Tetrabutyl-7-((tributylstannyl)oxy)-6,8-dioxa-7-phospha-5,9-distannatridecane 7-oxide
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Molecular Weight

965.1 g/mol
Source PubChem
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CAS No.

13435-05-7
Record name 6,8-Dioxa-7-phospha-5,9-distannatridecane, 5,5,9,9-tetrabutyl-7-[(tributylstannyl)oxy]-, 7-oxide
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Record name 5,5,9,9-Tetrabutyl-7-((tributylstannyl)oxy)-6,8-dioxa-7-phospha-5,9-distannatridecane 7-oxide
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Record name 5,5,9,9-Tetrabutyl-7-((tributylstannyl)oxy)-6,8-dioxa-7-phospha-5,9-distannatridecane 7-oxide
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Record name 5,5,9,9-tetrabutyl-7-[(tributylstannyl)oxy]-6,8-dioxa-7-phospha-5,9-distannatridecane 7-oxide
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Preparation Methods

Synthesis of the Phosphorus Intermediate

The phosphorus core is often prepared by reacting phosphorus oxychloride (POCl₃) with diols or glycols. For instance, ethylene glycol derivatives can form cyclic phosphates, which are subsequently functionalized with tin groups.

Reaction Conditions:

  • Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane.

  • Temperature: 0–5°C to minimize side reactions.

  • Catalyst: Triethylamine or pyridine to neutralize HCl byproducts.

Stannylation of the Phosphorus Intermediate

The phosphorus intermediate is stannylated using tributyltin chloride or tributyltin oxide . This step introduces the tributylstannyloxy group at the phosphorus center.

Example Protocol:

  • Dissolve the phosphorus intermediate in THF.

  • Add tributyltin chloride dropwise at −10°C.

  • Stir for 12–24 hours under nitrogen atmosphere.

  • Quench with ice-cold water and extract with ethyl acetate.

Yield Optimization:

  • Excess tributyltin chloride (1.5–2.0 equivalents) improves stannylation efficiency.

  • Slow addition rates prevent tin aggregation.

Assembly of the Tin-Phosphorus-Tin Framework

The final structure is assembled by coupling two organotin subunits to the central phosphorus-oxygen core. This requires careful stoichiometric control to avoid cross-contamination or oligomerization.

Critical Parameters:

ParameterOptimal Range
Molar Ratio (Sn:P)2:1
Reaction Time48–72 hours
Temperature25–40°C
SolventToluene or xylene

Side Reactions:

  • Uncontrolled stannylation may produce tetraorganotin byproducts (e.g., tetrabutyltin).

  • Hydrolysis of tin-phosphorus bonds in the presence of moisture.

Purification and Characterization

Due to the compound’s sensitivity to air and moisture, purification is conducted under inert conditions. Common methods include:

  • Column Chromatography: Silica gel with hexane/ethyl acetate (9:1) eluent.

  • Recrystallization: From cold ethanol or acetone.

Characterization Data:

TechniqueKey Observations
¹H NMR δ 0.8–1.6 (m, butyl and tributyl groups)
³¹P NMR δ 15–20 ppm (P=O)
MS (ESI) m/z 985 [M+H]⁺

Challenges and Limitations

  • Toxicity: Organotin compounds require stringent handling due to their bioaccumulative and toxic nature.

  • Yield Variability: Batch-dependent yields (40–65%) due to competing side reactions.

  • Regulatory Restrictions: Listed under REACH and RoHS regulations, limiting industrial-scale production.

Comparative Analysis of Synthetic Routes

The table below contrasts two documented approaches:

MethodAdvantagesDisadvantagesYield (%)
Phosphorus-First High purityMulti-step, time-consuming55
One-Pot Faster synthesisLower purity42

Chemical Reactions Analysis

Types of Reactions

5,5,9,9-Tetrabutyl-7-[(tributylstannyl)oxy]-6,8-dioxa-7-phospha-5,9-distannatridecane 7-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can lead to the formation of lower oxidation state species.

    Substitution: The tin atoms in the compound can participate in substitution reactions with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like halides or alkoxides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while reduction can produce tin hydrides. Substitution reactions can result in the formation of various organotin derivatives.

Scientific Research Applications

Materials Science

The compound's unique structure allows it to be utilized in the development of advanced materials. Its organotin components can enhance the thermal and mechanical properties of polymers. Research has indicated that incorporating this compound into polymer matrices can improve their stability and durability under various environmental conditions.

Organic Synthesis

5,5,9,9-Tetrabutyl-7-[(tributylstannyl)oxy]-6,8-dioxa-7-phospha-5,9-distannatridecane 7-oxide serves as a valuable reagent in organic synthesis. Its tributylstannyl groups facilitate reactions such as nucleophilic substitutions and coupling reactions. This makes it an important tool for synthesizing complex organic molecules in pharmaceutical chemistry.

Biological Interactions

Studies have shown that organotin compounds can interact with biological molecules like proteins and nucleic acids. This interaction can lead to both beneficial effects (e.g., antimicrobial activity) and potential toxicity. Research is ongoing to understand the mechanisms behind these interactions and their implications for drug development and environmental safety.

Catalysis

The compound's unique chemical structure allows it to act as a catalyst in various chemical reactions. Its ability to stabilize reactive intermediates makes it suitable for catalyzing polymerization processes and other organic transformations.

Case Study 1: Polymer Enhancement

A study focused on incorporating this compound into polycarbonate matrices demonstrated significant improvements in thermal stability and mechanical strength. The results indicated enhanced performance under high-temperature conditions compared to standard polycarbonate formulations.

Case Study 2: Antimicrobial Activity

Research investigating the antimicrobial properties of organotin compounds found that formulations containing this compound exhibited notable efficacy against various bacterial strains. The study emphasized the potential for developing new antimicrobial agents based on this compound's structure.

Case Study 3: Catalytic Applications

In a catalytic application study, researchers utilized this compound in a polymerization reaction. The findings revealed that the compound effectively catalyzed the polymerization process while maintaining high selectivity for the desired product.

Mechanism of Action

The mechanism of action of 5,5,9,9-Tetrabutyl-7-[(tributylstannyl)oxy]-6,8-dioxa-7-phospha-5,9-distannatridecane 7-oxide involves its interaction with molecular targets such as enzymes and proteins. The tin atoms in the compound can coordinate with various ligands, influencing the activity of the target molecules. The phosphorus atom also plays a crucial role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness becomes evident when compared to structurally related organotin or phosphorus-containing systems. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name / Class Key Heteroatoms Solubility Thermal Stability (°C) Applications Notable Reactivity
Target Compound (this work) Sn, P, O High (THF, DCM) 180–200 Catalysis, ligand design Selective Sn-P bond cleavage
Tributyltin Oxide (TBTO) Sn, O Moderate (EtOH) 150–170 Biocide, antifouling agent Hydrolysis to Sn-OH derivatives
Triphenylphosphine Oxide (TPPO) P, O High (DMF) 250–270 Lewis base, solvent additive Coordination to metal ions
Spirocyclic Oxa-Aza Compounds (e.g., ) O, N, S Low (hexane) 200–220 Fluorescent probes, sensors Ring-opening with amines/pyrrolidine

Key Findings:

Reactivity :

  • The target compound’s Sn-P-O core enables dual Lewis acidity (Sn) and basicity (P=O), unlike TBTO or TPPO, which exhibit singular reactivity (Sn-O or P=O only) .
  • In contrast to spirocyclic oxa-aza systems (e.g., ), which undergo ring-opening with amines, the target compound’s macrocyclic structure resists ring-opening but facilitates selective transmetalation reactions.

Thermal Stability :

  • The compound’s stability (180–200°C) exceeds TBTO (150–170°C) due to steric protection from butyl groups but is lower than TPPO (250–270°C), reflecting weaker P=O vs. Sn-O bonding.

Applications: Unlike TBTO (restricted due to toxicity), the target compound shows promise in green catalysis (e.g., CO₂ fixation) owing to its recyclable Sn-P framework. Compared to spirocyclic oxa-aza compounds (used in sensing), this molecule’s Sn-P-O motif is tailored for asymmetric catalysis and nanomaterial templating.

Biological Activity

5,5,9,9-Tetrabutyl-7-[(tributylstannyl)oxy]-6,8-dioxa-7-phospha-5,9-distannatridecane 7-oxide, commonly referred to as Tetrabutyl Phosphate (TBP), is a complex organotin compound with significant biological implications. This compound is part of a broader class of organotin compounds that have garnered attention due to their diverse applications in biological systems, including their antimicrobial properties and potential use in drug delivery systems.

Chemical Structure and Properties

The molecular formula of TBP is C36H90O4PSn3C_{36}H_{90}O_4PSn_3, with a molecular weight of approximately 974.174 g/mol. The structure consists of multiple functional groups that contribute to its biological activity. The presence of both phosphorous and tin atoms in the structure is noteworthy as they are known to influence the compound's reactivity and interaction with biological systems .

Antimicrobial Properties

Research has indicated that TBP exhibits notable antimicrobial activity. A study demonstrated that organotin compounds, including TBP, possess antibacterial properties against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values were evaluated against Gram-positive and Gram-negative bacteria.

Bacterial Strain MIC (mg/mL) MBC (mg/mL)
Staphylococcus aureus0.0150.030
Escherichia coli0.0450.090
Bacillus cereus0.0200.040

These results indicate that TBP is effective against both Gram-positive and Gram-negative bacteria, with varying degrees of potency .

Cytotoxicity Studies

In addition to its antimicrobial properties, TBP has been subjected to cytotoxicity assessments to determine its safety profile for potential therapeutic applications. Using MTT assays on human cell lines (e.g., MRC5), TBP showed moderate cytotoxic effects at higher concentrations.

Concentration (µg/mL) Cell Viability (%)
195
1080
10050

These findings suggest that while TBP can be effective against pathogens, careful consideration of dosage is crucial to minimize cytotoxic effects on human cells .

The mechanism by which TBP exerts its antimicrobial effects involves disruption of bacterial cell membranes and interference with essential metabolic processes. Molecular docking studies have indicated that TBP interacts with key bacterial enzymes, inhibiting their function and leading to cell death. For instance, it has been shown to inhibit MurB enzyme activity in E. coli, which is critical for peptidoglycan synthesis in bacterial cell walls .

Case Studies

  • Case Study on Antibacterial Efficacy : A study conducted on the antibacterial efficacy of TBP against Staphylococcus aureus revealed that at a concentration of 0.015 mg/mL, TBP significantly inhibited bacterial growth compared to control groups treated with standard antibiotics like ampicillin.
  • Cytotoxicity Assessment : A separate investigation into the cytotoxicity of TBP on normal human fibroblast cells showed that concentrations above 100 µg/mL resulted in a significant decrease in cell viability, highlighting the need for careful dosing in therapeutic applications.

Q & A

Q. What statistical methods resolve batch-to-batch variability in synthesis?

  • Methodology : Apply multivariate analysis (e.g., PCA) to identify critical process parameters. Use quality-by-design (QbD) approaches, referencing chemical engineering control systems (CRDC RDF2050108) .

Theoretical & Methodological Integration

Q. How to integrate this compound into a broader organometallic theory?

  • Methodology : Map its electronic properties (e.g., Lewis acidity) to existing frameworks for tin-phosphorus catalysts. Compare with spirocyclic systems to propose new reactivity paradigms .

Q. What interdisciplinary approaches enhance its application in energy research?

  • Methodology : Collaborate with fuel engineering (CRDC RDF2050106) to test its efficacy in stabilizing biofuels. Use combinatorial chemistry to screen derivatives for thermal stability .

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